1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea
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Overview
Description
1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea is an organic compound that features a piperidine ring, a phenyl group, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea typically involves the reaction of 4-(piperidine-1-carbonyl)aniline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Phenylurea derivatives: Compounds like 1-phenyl-3-(4-methylphenyl)urea.
Uniqueness: 1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea is unique due to the combination of the piperidine ring and the phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNJQNSEBWIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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